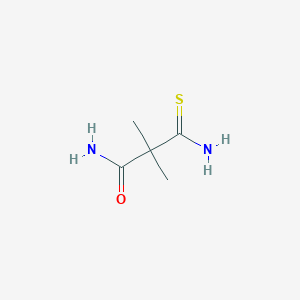
3-Amino-2,2-dimethyl-3-thioxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-3-thioxopropanamide is an organic compound with the molecular formula C5H10N2OS It is a derivative of propanamide and contains both amino and thioxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-3-thioxopropanamide can be achieved through the condensation of ethoxymethylenemalonic acids with 3-amino-3-thioxopropanamide in the presence of sodium ethylate . Another method involves the reaction of cyanoacetic acid derivatives with methylamine and subsequent reduction . These methods are advantageous due to their simplicity, high yield, and the purity of the product.
Industrial Production Methods
For industrial production, the compound is typically synthesized by making cyanoacetic acid derivatives undergo methylation, amination, and reduction . This method is cost-effective, environmentally friendly, and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethyl-3-thioxopropanamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with ethoxymethylenemalonic acids to form chalcogenopyridines and polyfunctionally substituted dienes.
Alkylation: In alkaline medium, it can be alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives.
Common Reagents and Conditions
Sodium Ethylate: Used in condensation reactions.
Alkaline Medium: Required for alkylation reactions.
Major Products
Chalcogenopyridines: Formed from condensation reactions.
Polyfunctionally Substituted Dienes: Another product of condensation reactions.
Pyrimidine Derivatives: Formed from alkylation reactions.
Applications De Recherche Scientifique
3-Amino-2,2-dimethyl-3-thioxopropanamide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of functionally substituted nicotinamides.
Medicinal Chemistry: It is a key intermediate in the synthesis of high blood pressure renin inhibitor Aliskiren.
Biological Research: Its derivatives are used to study various biological pathways and molecular targets.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethyl-3-thioxopropanamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives can modulate metabotropic glutamate receptors of subtype I (mGluR1) and inhibit enzymes like IKKβ and HIV-1 integrase . These interactions are crucial for its biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-thioxopropanamide: Shares a similar structure and reactivity.
Cyanothioacetamide: Another compound with comparable chemical properties.
Uniqueness
3-Amino-2,2-dimethyl-3-thioxopropanamide is unique due to its specific functional groups that allow for diverse chemical reactions and its role as an intermediate in the synthesis of important medicinal compounds like Aliskiren .
Propriétés
Formule moléculaire |
C5H10N2OS |
|---|---|
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C5H10N2OS/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9) |
Clé InChI |
JLFMYSCUQNFHIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
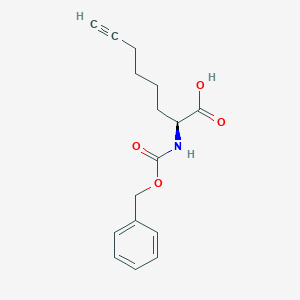
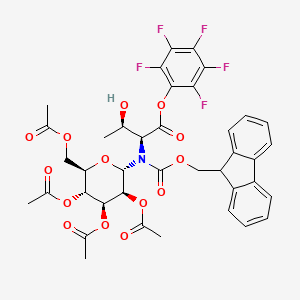
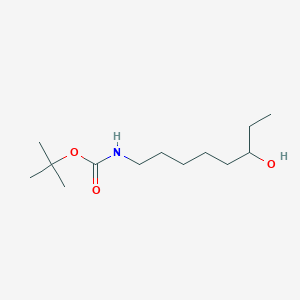
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
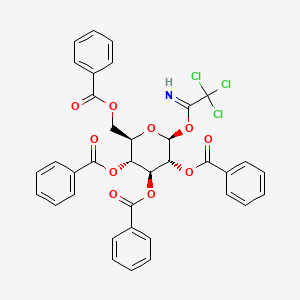

![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)

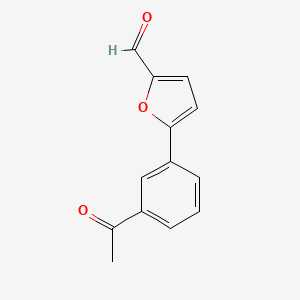
![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
![5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12848731.png)
